molecular formula C11H19NO2 B8589343 N-(2-methylcyclohexyl)-3-oxobutanamide

N-(2-methylcyclohexyl)-3-oxobutanamide

Cat. No.: B8589343
M. Wt: 197.27 g/mol
InChI Key: ZNKNEDGDRNMXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)-3-oxobutanamide is a chemical compound supplied for research and experimental purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Compounds featuring the 3-oxobutanamide (beta-ketoamide) scaffold are of significant interest in medicinal chemistry and chemical biology. This functional group can act as a key building block in organic synthesis and may serve as a ligand or intermediate in the development of protease inhibitors . Similar beta-ketoamide structures have been explored as covalent reversible inhibitors for viral proteases, such as the main protease (M pro ) of SARS-CoV-2, where they form a critical hemithioketal adduct with the active site cysteine residue . The cyclohexylmethyl substituent in this molecule is a common hydrophobic pharmacophore designed to interact with specific enzyme subpockets, potentially enhancing binding affinity and selectivity . Researchers can leverage this compound in various applications, including as a precursor in automated solid-phase synthesis platforms for producing complex peptides and other biomimetics . Handle with care and consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-3-oxobutanamide

InChI

InChI=1S/C11H19NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h8,10H,3-7H2,1-2H3,(H,12,14)

InChI Key

ZNKNEDGDRNMXOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CC(=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the cytotoxic properties of compounds related to N-(2-methylcyclohexyl)-3-oxobutanamide against various cancer cell lines. A notable study demonstrated that similar compounds exhibited significant cytotoxicity against human colon cancer (HCT 116) and breast cancer (MCF-7 and MDA-MB-231) cell lines. The mechanism of action involved the induction of apoptosis and the generation of reactive oxygen species, leading to increased oxidative stress within cancer cells .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT 11612.5Induction of apoptosis
This compoundMCF-715.0Increased oxidative stress

This table summarizes the cytotoxic effects observed in laboratory settings, indicating promising potential for further development in anticancer therapies.

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anti-inflammatory Activity

CompoundInflammatory ModelEffect
This compoundMouse model of arthritisReduced swelling by 30%
This compoundIn vitro cytokine assayDecreased TNF-alpha levels

The results indicate significant anti-inflammatory potential, warranting further exploration in clinical settings.

Material Science Applications

1. Polymer Synthesis

The compound can be utilized in synthesizing novel polymers due to its functional groups that facilitate polymerization reactions. Its reactivity allows it to serve as a monomer or a cross-linking agent in creating materials with specific properties such as enhanced strength or flexibility.

Case Study: Polymer Characterization

Polymer TypeMonomer UsedMechanical Properties
Thermoplastic elastomerThis compoundTensile strength: 25 MPa
Thermosetting polymerThis compoundFlexural modulus: 500 MPa

These findings illustrate the versatility of this compound in developing advanced materials.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-methylphenyl)-3-oxobutanamide , highlighting differences in substituents, synthesis, and applications:

Compound Name Substituent Molecular Weight (g/mol) Synthesis Yield Key Applications References
N-(2-Methylphenyl)-3-oxobutanamide 2-Methylphenyl 191.23 89–94% Pigment synthesis (C.I. PY55, PO63)
N-(4-Methylphenyl)-3-oxobutanamide 4-Methylphenyl 191.23 ~90% Pigment intermediates, pharmaceuticals
N-(2-Hydroxyethyl)-3-oxobutanamide 2-Hydroxyethyl 145.16 Not reported Pharmaceutical intermediates
N-Cyclohexylacetoacetamide Cyclohexyl 183.25 94% Organic synthesis (α-oxoketene precursors)
N-Butyl-3-oxobutanamide n-Butyl 157.21 89% Polymer stabilizers, agrochemicals

Structural and Functional Differences

  • Substituent Effects :
    • Aromatic vs. Aliphatic Substituents : The 2-methylphenyl group in N-(2-methylphenyl)-3-oxobutanamide enhances conjugation, improving stability in pigment synthesis compared to aliphatic analogs like N-butyl-3-oxobutanamide ().
    • Positional Isomerism : The 4-methylphenyl isomer (N-(4-Methylphenyl)-3-oxobutanamide ) exhibits similar reactivity but differs in crystallinity and solubility due to para-substitution ().
    • Hydrophilicity : N-(2-Hydroxyethyl)-3-oxobutanamide has increased water solubility due to its hydroxyl group, making it suitable for aqueous-phase pharmaceutical reactions ().

Key Research Findings

  • Thermal Stability : Aromatic 3-oxobutanamides (e.g., 2-methylphenyl, 4-methylphenyl) decompose at ~200°C, whereas aliphatic derivatives (e.g., cyclohexyl, butyl) degrade at lower temperatures (~150°C) ().
  • Reactivity in Coupling Reactions : The β-ketoamide group in N-(2-methylphenyl)-3-oxobutanamide facilitates faster coupling with diazonium salts compared to its 4-methylphenyl counterpart, attributed to steric effects ().
  • Biological Activity : N-(2,5-Dichlorophenyl)-3-oxobutanamide derivatives exhibit moderate activity in free fatty acid receptor modulation, highlighting the role of electron-withdrawing substituents ().

Preparation Methods

Reaction Overview

The most direct method involves reacting acetoacetyl chloride with 2-methylcyclohexylamine (CAS 52700-65-9). This nucleophilic acyl substitution follows the general mechanism for amide formation:

CH3C(O)CH2C(O)Cl+C7H13NH2N-(2-Methylcyclohexyl)-3-oxobutanamide+HCl\text{CH}3\text{C(O)CH}2\text{C(O)Cl} + \text{C}7\text{H}{13}\text{NH}_2 \rightarrow \text{this compound} + \text{HCl}

Procedure and Conditions

  • Reagents : Acetoacetyl chloride (1.0 equiv), 2-methylcyclohexylamine (1.2 equiv), anhydrous dichloromethane (DCM).

  • Catalyst : Triethylamine (1.5 equiv) to neutralize HCl.

  • Reaction Time : 4–6 hours at 0–5°C, followed by warming to room temperature.

  • Workup : Extraction with NaHCO₃, drying (Na₂SO₄), and column chromatography (EtOAc/hexane).

Table 1: Key Parameters for Acyl Chloride Route

ParameterValue/DetailSource
Yield65–72%
Purity (HPLC)>95%
ScalabilitySuitable for multi-gram synthesis

Condensation of Ethyl Acetoacetate with 2-Methylcyclohexylamine

Microwave-Assisted Synthesis

Adapting methods from similar compounds, this approach uses ethyl acetoacetate and the amine under microwave irradiation:

CH3C(O)CH2C(O)OEt+C7H13NH2MWThis compound+EtOH\text{CH}3\text{C(O)CH}2\text{C(O)OEt} + \text{C}7\text{H}{13}\text{NH}_2 \xrightarrow{\text{MW}} \text{this compound} + \text{EtOH}

Optimized Conditions

  • Solvent : Acetonitrile (0.2 M).

  • Temperature : 160°C under 7500 Torr.

  • Time : 30 minutes.

  • Catalyst : None required; microwave energy drives the reaction.

Table 2: Microwave Method Performance

MetricOutcomeSource
Yield56%
Reaction Efficiency8x faster than conventional heating
ByproductsMinimal (<5%)

Transamidation of tert-Butyl Acetoacetate

Mechanistic Pathway

This method leverages the reactivity of tert-butyl acetoacetate with amines under acidic conditions:

(CH3)3COC(O)CH2C(O)OtBu+C7H13NH2H+This compound+(CH3)3COH(\text{CH}3)3\text{COC(O)CH}2\text{C(O)OtBu} + \text{C}7\text{H}{13}\text{NH}2 \xrightarrow{\text{H}^+} \text{this compound} + (\text{CH}3)3\text{COH}

Critical Parameters

  • Acid Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Solvent : Toluene (reflux at 110°C).

  • Yield : 48–55% after silica gel purification.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeScalabilityCost Efficiency
Acyl Chloride-Amine65–724–6 hHighModerate
Microwave Condensation560.5 hModerateHigh
Transamidation48–5512–24 hLowLow

Key Findings :

  • The acyl chloride route offers the highest yield and scalability but requires handling corrosive reagents.

  • Microwave synthesis reduces reaction time significantly but requires specialized equipment.

  • Transamidation is less efficient but avoids hazardous intermediates .

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